2-((Tert-butyl)sulfonyl)-3-(4-hydroxyphenyl)prop-2-enenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((Tert-butyl)sulfonyl)-3-(4-hydroxyphenyl)prop-2-enenitrile, also known as BAY-11-7082, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. BAY-11-7082 is a synthetic compound that was first synthesized in 2001 by Bayer AG. Since then, it has been extensively studied for its anti-inflammatory and anti-cancer properties.
作用机制
2-((Tert-butyl)sulfonyl)-3-(4-hydroxyphenyl)prop-2-enenitrile exerts its anti-inflammatory and anti-cancer effects by inhibiting the activity of NF-κB. NF-κB is a transcription factor that plays a critical role in the regulation of immune and inflammatory responses. When activated, NF-κB translocates to the nucleus and activates the transcription of various genes involved in inflammation and cell proliferation. 2-((Tert-butyl)sulfonyl)-3-(4-hydroxyphenyl)prop-2-enenitrile inhibits the activity of NF-κB by preventing its translocation to the nucleus, thereby reducing the expression of pro-inflammatory and pro-cancer genes.
Biochemical and Physiological Effects:
2-((Tert-butyl)sulfonyl)-3-(4-hydroxyphenyl)prop-2-enenitrile has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as IL-6 and TNF-α, and inhibit the growth and proliferation of various cancer cell lines. 2-((Tert-butyl)sulfonyl)-3-(4-hydroxyphenyl)prop-2-enenitrile has also been shown to induce apoptosis in cancer cells, further highlighting its potential as a therapeutic agent for cancer treatment.
实验室实验的优点和局限性
One of the major advantages of 2-((Tert-butyl)sulfonyl)-3-(4-hydroxyphenyl)prop-2-enenitrile is its specificity for NF-κB inhibition. Unlike other inhibitors that target multiple signaling pathways, 2-((Tert-butyl)sulfonyl)-3-(4-hydroxyphenyl)prop-2-enenitrile specifically targets NF-κB, making it a valuable tool for studying the role of NF-κB in various biological processes. However, one of the limitations of 2-((Tert-butyl)sulfonyl)-3-(4-hydroxyphenyl)prop-2-enenitrile is its potential toxicity. It has been shown to induce apoptosis in non-cancerous cells at high concentrations, highlighting the need for careful dosage optimization in lab experiments.
未来方向
There are several potential future directions for research on 2-((Tert-butyl)sulfonyl)-3-(4-hydroxyphenyl)prop-2-enenitrile. One potential area of research is the development of more potent and selective inhibitors of NF-κB. Another potential area of research is the optimization of dosage and administration protocols for 2-((Tert-butyl)sulfonyl)-3-(4-hydroxyphenyl)prop-2-enenitrile to minimize potential toxicity. Additionally, further studies are needed to elucidate the precise mechanisms underlying the anti-inflammatory and anti-cancer effects of 2-((Tert-butyl)sulfonyl)-3-(4-hydroxyphenyl)prop-2-enenitrile, which could lead to the development of new therapeutic strategies for the treatment of inflammatory and neoplastic diseases.
合成方法
The synthesis of 2-((Tert-butyl)sulfonyl)-3-(4-hydroxyphenyl)prop-2-enenitrile involves the reaction of 4-hydroxybenzaldehyde with tert-butylamine to form 4-tert-butylamino-2-hydroxybenzaldehyde. This intermediate is then reacted with p-toluenesulfonyl chloride to form 2-((tert-butyl)sulfonyl)-3-(4-hydroxyphenyl)prop-2-enenitrile. The overall synthesis of 2-((Tert-butyl)sulfonyl)-3-(4-hydroxyphenyl)prop-2-enenitrile is a relatively straightforward process, and the compound can be obtained in high yields.
科学研究应用
2-((Tert-butyl)sulfonyl)-3-(4-hydroxyphenyl)prop-2-enenitrile has been extensively studied for its anti-inflammatory and anti-cancer properties. It has been shown to inhibit the activity of NF-κB, a transcription factor that plays a critical role in the regulation of immune and inflammatory responses. NF-κB is also known to be involved in the development of various types of cancer, making 2-((Tert-butyl)sulfonyl)-3-(4-hydroxyphenyl)prop-2-enenitrile a potential therapeutic agent for cancer treatment.
属性
IUPAC Name |
(Z)-2-tert-butylsulfonyl-3-(4-hydroxyphenyl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3S/c1-13(2,3)18(16,17)12(9-14)8-10-4-6-11(15)7-5-10/h4-8,15H,1-3H3/b12-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHOYYUBWGANOQD-WQLSENKSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)(=O)C(=CC1=CC=C(C=C1)O)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)S(=O)(=O)/C(=C\C1=CC=C(C=C1)O)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((Tert-butyl)sulfonyl)-3-(4-hydroxyphenyl)prop-2-enenitrile |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。